Dehydro nicardipine

Descripción

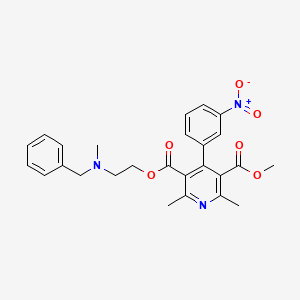

Structure

3D Structure

Propiedades

IUPAC Name |

3-O-[2-[benzyl(methyl)amino]ethyl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O6/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19/h5-12,15H,13-14,16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GROZWIBBDLLXKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30208592 | |

| Record name | Nicardipine pyridine metabolite II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59875-58-0 | |

| Record name | Nicardipine pyridine metabolite II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059875580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicardipine pyridine metabolite II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dehydro Nicardipine (Freebase) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8XP54WU6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of Dehydro Nicardipine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Dehydro nicardipine, a principal impurity and metabolite of the calcium channel blocker Nicardipine. This compound, also known as Nicardipine EP Impurity A or Nicardipine USP Related Compound B, is the pyridine analogue of Nicardipine, formed through the oxidation of the dihydropyridine ring. This document details a feasible synthetic route from Nicardipine, outlines complete experimental protocols, and presents a thorough characterization profile, including spectroscopic and physical data. All quantitative information is summarized in structured tables for clarity, and key processes are visualized through diagrams generated using the DOT language. This guide is intended to be a valuable resource for researchers in medicinal chemistry, process development, and quality control.

Introduction

Nicardipine is a potent dihydropyridine calcium channel blocker widely used in the management of hypertension and angina.[1] During its synthesis, storage, and metabolism, various related substances or impurities can be formed.[2] One of the most significant of these is this compound, the aromatized pyridine derivative of the parent drug. The presence and quantity of such impurities are critical parameters for ensuring the quality, safety, and efficacy of the final pharmaceutical product. Therefore, the ability to synthesize and characterize this compound as a reference standard is paramount for analytical method development, impurity profiling, and stability studies.[3]

This guide provides a detailed methodology for the laboratory-scale synthesis of this compound via the oxidation of Nicardipine and a comprehensive summary of its characterization data.

Synthesis of this compound

The synthesis of this compound is achieved through the oxidation of the dihydropyridine ring of Nicardipine. Several methods can be employed for the aromatization of dihydropyridines.[4][5] A common and effective laboratory method involves the use of a mild oxidizing agent. One such reaction is the oxidation of Nicardipine with nitrous acid, which has been reported to yield the Nicardipine pyridine analog as the major product.[6][7]

Synthesis Pathway

The overall synthetic transformation is the dehydrogenation of the 1,4-dihydropyridine ring of Nicardipine to the corresponding pyridine ring, as illustrated in the diagram below.

Caption: Synthesis of this compound from Nicardipine via oxidation.

Experimental Protocol

This protocol describes a plausible method for the synthesis of this compound based on the reported oxidation of Nicardipine.

Materials:

-

Nicardipine hydrochloride

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), 1 M

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Dissolution: Dissolve Nicardipine hydrochloride (1.0 g, 1.94 mmol) in a mixture of dichloromethane (20 mL) and water (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Acidification: Cool the mixture to 0-5 °C in an ice bath. Slowly add 1 M hydrochloric acid (5 mL) with stirring.

-

Oxidation: Prepare a solution of sodium nitrite (0.27 g, 3.9 mmol) in water (5 mL). Add this solution dropwise to the stirred reaction mixture, maintaining the temperature between 0-5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). The disappearance of the Nicardipine spot and the appearance of a new, more polar spot indicates the formation of this compound.

-

Work-up: Once the reaction is complete, allow the mixture to warm to room temperature. Separate the organic layer. Wash the organic layer sequentially with water (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield pure this compound.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using a combination of physical and spectroscopic methods.

Physical Properties

The key physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 2-[Benzyl(methyl)amino]ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | [3] |

| Synonyms | Nicardipine EP Impurity A, Nicardipine USP Related Compound B, Nicardipine Pyridine Analog | [3][8] |

| Molecular Formula | C₂₆H₂₇N₃O₆ | [9] |

| Molecular Weight | 477.52 g/mol | [9] |

| Appearance | Solid powder | [9] |

| Melting Point | 84-85 °C | [9] |

Spectroscopic Data

The following tables present the expected spectroscopic data for this compound, inferred from closely related structures and general principles of spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 7.4 | m | 4H | Protons on the 3-nitrophenyl ring |

| ~7.3 - 7.2 | m | 5H | Protons on the benzyl ring |

| ~4.4 | t | 2H | -OCH₂CH₂N- |

| ~3.8 | s | 3H | -OCH₃ |

| ~3.6 | s | 2H | -NCH₂Ph |

| ~2.8 | t | 2H | -OCH₂CH₂N- |

| ~2.6 | s | 6H | 2 x -CH₃ on the pyridine ring |

| ~2.3 | s | 3H | -N(CH₃)- |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | 2 x Ester C=O |

| ~158, 148, 147 | Quaternary carbons of the pyridine ring |

| ~148 | C-NO₂ on the nitrophenyl ring |

| ~138, 135, 129, 128, 127 | Carbons of the benzyl and nitrophenyl rings |

| ~124, 122 | Carbons of the nitrophenyl ring |

| ~62 | -NCH₂Ph |

| ~61 | -OCH₂CH₂N- |

| ~57 | -OCH₂CH₂N- |

| ~52 | -OCH₃ |

| ~42 | -N(CH₃)- |

| ~23 | 2 x -CH₃ on the pyridine ring |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch |

| ~1725 | Ester C=O stretch |

| ~1580, 1450 | C=C and C=N ring stretches |

| ~1530, 1350 | Asymmetric and symmetric NO₂ stretch |

| ~1250 | C-O stretch |

Mass Spectrometry (MS)

| m/z | Assignment |

| 478.2 | [M+H]⁺ (Calculated for C₂₆H₂₈N₃O₆⁺: 478.20) |

| 477.2 | [M]⁺ (Molecular Ion) |

Characterization Workflow

The logical flow for the complete characterization of synthesized this compound is depicted in the following diagram.

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide has provided a detailed framework for the synthesis and characterization of this compound. The outlined synthetic protocol offers a reliable method for obtaining this important Nicardipine-related compound, and the comprehensive characterization data serves as a crucial reference for its identification and quantification. The provided information will be a valuable asset for researchers and professionals involved in the development, manufacturing, and quality control of Nicardipine-based pharmaceutical products, ensuring compliance with regulatory standards and contributing to the overall safety and efficacy of the medication.

References

- 1. spectrabase.com [spectrabase.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Interaction of 1,4-Dihydropyridine and Pyridine Derivatives with Adenosine Receptors: Selectivity for A3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Diethyl2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate(1165-06-6) MS [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

Dehydro Nicardipine Formation: An In-depth Technical Guide on its Metabolic Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicardipine, a dihydropyridine calcium channel blocker, is a widely prescribed medication for the management of hypertension and angina. Its therapeutic efficacy is intrinsically linked to its metabolic fate within the body. A primary metabolic pathway for nicardipine involves the dehydrogenation of its dihydropyridine ring to form the pyridine metabolite, dehydro nicardipine. This transformation, catalyzed predominantly by cytochrome P450 enzymes in the liver, is a critical determinant of the parent drug's bioavailability and duration of action. Understanding the nuances of this compound formation is paramount for drug development professionals and researchers in optimizing dosing regimens, predicting drug-drug interactions, and ensuring patient safety. This technical guide provides a comprehensive overview of the formation of this compound from nicardipine metabolism, consolidating quantitative data, detailing experimental protocols, and visualizing the key pathways involved.

Metabolic Pathway and Enzymology

The conversion of nicardipine to this compound is an oxidative metabolic process. The key enzyme responsible for this dehydrogenation is Cytochrome P450 3A4 (CYP3A4), a major drug-metabolizing enzyme located primarily in the liver and intestine.[1][2] While other CYP isoforms, such as CYP2C8 and CYP2D6, are also involved in the overall metabolism of nicardipine, CYP3A4 is considered the principal catalyst for the formation of the dehydro metabolite.[1]

The metabolic process can be visualized as follows:

Quantitative Analysis of this compound Formation

While the dehydrogenation of nicardipine is a recognized metabolic pathway, specific quantitative data on the enzyme kinetics for this reaction in human liver microsomes are not extensively reported in publicly available literature. However, studies on the overall metabolism of nicardipine provide some insights.

One in vitro study using rat liver preparations reported the rate of overall nicardipine metabolism.[3] While this study does not isolate the dehydrogenation pathway, it provides context for the metabolic capacity of the liver.

| Species | Tissue | Rate of Metabolism (nmol/g tissue/20 min) |

| Rat | Liver | 1760 |

| Rat | Intestine | < 100 |

| Rat | Kidney | < 100 |

| Rat | Lung | < 100 |

| Rat | Blood | < 100 |

| Dog | Liver | 450 |

| Monkey | Liver | 550 |

Data adapted from an in vitro study on nicardipine metabolism.[3]

A crucial aspect of quantifying this compound formation is the ability to measure both the parent drug and the metabolite simultaneously. A high-performance liquid chromatography (HPLC) method has been developed for this purpose.[4]

| Analyte | Extraction Efficiency from Plasma |

| Nicardipine | 77.4% |

| This compound (Pyridine Metabolite II) | 81.1% |

Data from an HPLC method for simultaneous determination.[4]

Experimental Protocols

To investigate the formation of this compound, a well-defined experimental protocol is essential. The following outlines a comprehensive methodology based on established techniques for in vitro drug metabolism studies using human liver microsomes and subsequent analysis by HPLC-MS/MS.

Objective: To quantify the formation of this compound from nicardipine in human liver microsomes.

Materials:

-

Human Liver Microsomes (pooled)

-

Nicardipine hydrochloride

-

This compound (as a reference standard)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Internal standard (e.g., a structurally similar compound not present in the reaction)

Experimental Workflow:

Detailed Method:

-

Preparation of Reagents:

-

Prepare a stock solution of nicardipine hydrochloride in a suitable solvent (e.g., methanol or DMSO) and create serial dilutions to achieve the desired final concentrations for the assay.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Prepare a working solution of the internal standard in acetonitrile.

-

-

Incubation Procedure:

-

In a microcentrifuge tube, combine human liver microsomes (final protein concentration typically 0.2-1.0 mg/mL), potassium phosphate buffer (e.g., 100 mM, pH 7.4), and the nicardipine working solution.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200-500 µL.

-

Incubate the reaction mixture at 37°C in a shaking water bath.

-

At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard (typically 2-3 times the incubation volume).

-

-

Sample Processing:

-

Vortex the terminated reaction mixtures vigorously to precipitate the microsomal proteins.

-

Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

-

HPLC-MS/MS Analysis:

-

Chromatographic Conditions (based on published methods): [4]

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile/methanol).

-

Flow Rate: Approximately 0.5-1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for nicardipine, this compound, and the internal standard need to be determined and optimized.

-

-

-

Data Analysis:

-

Construct standard curves for both nicardipine and this compound using the reference standards.

-

Calculate the concentrations of nicardipine and this compound in the samples at each time point by comparing their peak area ratios to the internal standard against the standard curves.

-

Determine the rate of this compound formation. If performing enzyme kinetic analysis, plot the initial rates of formation against a range of nicardipine concentrations and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

-

Conclusion

The formation of this compound is a pivotal step in the metabolism of nicardipine, primarily driven by the enzymatic activity of CYP3A4. While specific kinetic parameters for this reaction remain to be fully elucidated in publicly accessible literature, the established analytical methods for simultaneous quantification of nicardipine and its dehydro metabolite provide a robust framework for conducting detailed in vitro studies. The experimental protocol outlined in this guide offers a comprehensive approach for researchers and drug development professionals to investigate this critical metabolic pathway. A deeper understanding of this compound formation will undoubtedly contribute to the safer and more effective use of nicardipine in clinical practice.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibitory effects of nicardipine to cytochrome P450 (CYP) in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. A high-performance liquid chromatographic method for the simultaneous determination of nicardipine and its pyridine metabolite II in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Metabolic Pathway of Nicardipine to Dehydro Nicardipine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the in vivo metabolic conversion of the calcium channel blocker nicardipine to its primary pyridine metabolite, dehydro nicardipine. The document outlines the key enzymes involved, summarizes available quantitative data, presents detailed experimental protocols for studying this pathway, and includes visualizations to illustrate the metabolic process and experimental workflows.

Executive Summary

Nicardipine, a dihydropyridine calcium channel blocker, undergoes extensive first-pass metabolism in the liver. A principal metabolic route is the oxidation of the dihydropyridine ring to a pyridine moiety, forming this compound. This reaction is primarily catalyzed by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major contributor. Understanding the kinetics and mechanisms of this pathway is crucial for predicting drug-drug interactions, understanding inter-individual variability in drug response, and guiding the development of new chemical entities.

The Metabolic Pathway: Dehydrogenation of Nicardipine

The conversion of nicardipine to this compound is an oxidative dehydrogenation reaction. This process removes two hydrogen atoms from the dihydropyridine ring, resulting in a more stable aromatic pyridine ring. This metabolic step is a common fate for many dihydropyridine-based drugs.

Key Enzymes Involved:

The metabolism of nicardipine is predominantly carried out by hepatic cytochrome P450 enzymes. Studies using human liver microsomes and recombinant CYP isoforms have identified several key enzymes:

-

CYP3A4: This is the principal enzyme responsible for the oxidation of nicardipine.[1][2][3] Its high abundance in the human liver and its broad substrate specificity make it a key player in the metabolism of a vast number of drugs, including nicardipine.

-

CYP2C8 and CYP2D6: These enzymes have also been identified as major contributors to the overall metabolism of nicardipine.[1][2][3]

While multiple enzymes contribute to the overall metabolism, there is strong evidence to suggest that CYP3A4 is the primary catalyst for the dehydrogenation of the dihydropyridine ring . This is supported by studies on analogous dihydropyridine calcium channel blockers like amlodipine and nimodipine, where CYP3A4 has been shown to be the key enzyme in their dehydrogenation.

Quantitative Data

In Vitro Enzyme Kinetics

The following table summarizes the Michaelis-Menten kinetic parameters for the dehydrogenation of nimodipine and the oxidation of nifedipine, which serve as reliable surrogates for nicardipine. These studies were conducted using human liver microsomes (HLM) or recombinant CYP3A4.

| Compound | Enzyme Source | Km (µM) | Vmax | Reference |

| Nimodipine | HLM | 36 ± 11 | 17 ± 7 µmol/g protein/min | [2] |

| Nifedipine | Recombinant CYP3A4 | 19.1 ± 2.4 | Not specified | [4] |

Note: Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. Vmax (maximum reaction velocity) represents the maximum rate of the reaction.

A comprehensive review of CYP3A4-mediated reactions reports that dehydrogenation reactions, as a class, have a high mean Vmax/Km (intrinsic clearance) of 396 µL/min/mg protein.[5]

In Vivo Pharmacokinetic Parameters

The extensive metabolism of nicardipine, including its conversion to this compound, significantly influences its pharmacokinetic profile.

| Parameter | Species | Value | Reference |

| Bioavailability | Human | ~35% (oral, steady-state) | [6] |

| Half-life (terminal) | Human | ~8.6 hours (oral) | [6] |

| Excretion | Human | ~60% in urine (as metabolites) | [6] |

| ~35% in feces (as metabolites) |

Experimental Protocols

The study of nicardipine metabolism to this compound can be conducted using both in vitro and in vivo models. Below are detailed methodologies for key experiments.

In Vitro Metabolism using Human Liver Microsomes

This assay is designed to determine the kinetic parameters of nicardipine dehydrogenation in a system that mimics the human liver's metabolic environment.

Materials:

-

Nicardipine hydrochloride

-

Pooled human liver microsomes (HLM)

-

NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system

Procedure:

-

Preparation: Prepare a stock solution of nicardipine in a suitable solvent (e.g., methanol or DMSO). Prepare working solutions by diluting the stock in the phosphate buffer.

-

Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, HLM (e.g., at a final concentration of 0.2-0.5 mg/mL), and varying concentrations of nicardipine.

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to allow the components to reach thermal equilibrium.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH-generating system.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring linear formation of the metabolite.

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Sample Processing: Centrifuge the mixture to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an HPLC vial and analyze the concentrations of nicardipine and this compound using a validated LC-MS/MS method.

-

Data Analysis: Plot the rate of this compound formation against the nicardipine concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

In Vivo Metabolism Study in Rats

This protocol outlines a typical pharmacokinetic study in rats to investigate the in vivo formation of this compound.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

Nicardipine hydrochloride formulation for oral (p.o.) or intravenous (i.v.) administration

-

Vehicle for drug formulation (e.g., saline, corn oil)

-

Blood collection supplies (e.g., heparinized capillary tubes)

-

Centrifuge

-

Analytical equipment (LC-MS/MS)

Procedure:

-

Animal Acclimation: Acclimate the rats to the housing conditions for at least one week before the experiment.

-

Dosing: Administer a single dose of nicardipine to the rats. A typical oral dose might be in the range of 10 mg/kg.[7]

-

Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital plexus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[7][8]

-

Plasma Preparation: Process the blood samples by centrifugation to obtain plasma.

-

Sample Analysis: Extract nicardipine and this compound from the plasma samples and quantify their concentrations using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Plot the plasma concentration-time profiles for both nicardipine and this compound. Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

Conclusion

The in vivo metabolic pathway of nicardipine to this compound is a critical determinant of the drug's pharmacokinetic profile and potential for drug-drug interactions. This dehydrogenation is primarily mediated by CYP3A4. While specific kinetic parameters for this reaction with nicardipine are not definitively published, data from analogous compounds provide a strong basis for understanding the enzyme's affinity and capacity for this transformation. The experimental protocols detailed in this guide provide a framework for researchers to further investigate this important metabolic pathway. A thorough understanding of this biotransformation is essential for the safe and effective use of nicardipine in clinical practice and for the development of future dihydropyridine-based therapeutics.

References

- 1. Inhibitory effects of nicardipine to cytochrome P450 (CYP) in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory Effects of Nicardipine to Cytochrome P450 (CYP) in Human Liver Microsomes [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. Kinetic study of cytochrome P450 by capillary electrophoretically mediated microanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A literature review of enzyme kinetic parameters for CYP3A4-mediated metabolic reactions of 113 drugs in human liver microsomes: structure-kinetics relationship assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijprajournal.com [ijprajournal.com]

- 8. Pharmacokinetic studies on nicardipine hydrochloride, a new vasodilator, after repeated administration to rats, dogs and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydro-Nicardipine Metabolite: A Pharmacologically Inert Derivative

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nicardipine, a dihydropyridine calcium channel blocker, is a widely prescribed therapeutic agent for the management of hypertension and angina. Following administration, nicardipine undergoes extensive first-pass metabolism, primarily in the liver. A principal metabolic pathway involves the oxidation of the dihydropyridine ring to a pyridine moiety, resulting in the formation of the dehydro-nicardipine metabolite. This technical guide provides a comprehensive overview of the pharmacological activity of this major metabolite, synthesizing available data to elucidate its physiological effects, or lack thereof. The evidence strongly indicates that the dehydro-nicardipine metabolite is pharmacologically inactive, possessing negligible affinity for L-type calcium channels and lacking the vasodilatory properties characteristic of the parent compound.

Metabolic Pathway of Nicardipine to Dehydro-nicardipine

The biotransformation of nicardipine to its dehydro metabolite is a crucial aspect of its pharmacokinetic profile. This metabolic conversion is primarily catalyzed by the cytochrome P450 enzyme system in the liver.

Pharmacological Activity of the Dehydro-nicardipine Metabolite

Extensive research into the metabolites of nicardipine has consistently demonstrated that the dehydro-nicardipine derivative is devoid of significant pharmacological activity.[1] This lack of activity is attributed to the structural alteration from a dihydropyridine to a pyridine ring, which is critical for the molecule's ability to bind to and block L-type calcium channels.

Calcium Channel Binding Affinity

The primary mechanism of action of nicardipine is the blockade of L-type voltage-gated calcium channels, leading to vasodilation and a reduction in blood pressure. The 1,4-dihydropyridine structure is a key pharmacophore for high-affinity binding to these channels. The aromatization of this ring in the dehydro-nicardipine metabolite results in a dramatic loss of binding affinity.

While specific quantitative binding data for the dehydro-nicardipine metabolite is not extensively published, the general understanding in the field of pharmacology is that the conversion to the pyridine analog renders the molecule inactive as a calcium channel blocker. Studies on other dihydropyridine calcium channel blockers have consistently shown that their pyridine metabolites lack significant affinity for the L-type calcium channel.

Vasodilatory Effects

Consistent with the loss of calcium channel blocking activity, the dehydro-nicardipine metabolite does not exhibit the vasodilatory effects characteristic of the parent drug. In vitro studies on isolated vascular smooth muscle preparations would be expected to show a lack of response to the dehydro-nicardipine metabolite, in stark contrast to the potent relaxation induced by nicardipine.

Quantitative Data Summary

The available literature strongly suggests the pharmacological inactivity of the dehydro-nicardipine metabolite. While specific quantitative data from head-to-head comparative studies are limited, the consensus is that its contribution to the overall pharmacological effect of nicardipine is negligible.

| Compound | Target | Activity | Potency |

| Nicardipine | L-type Calcium Channels | Antagonist | High |

| Dehydro-nicardipine Metabolite | L-type Calcium Channels | Inactive | Negligible |

Experimental Protocols

The determination of the pharmacological activity of a metabolite like dehydro-nicardipine typically involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key experiments that would be cited to confirm its inactivity.

Radioligand Binding Assays

Objective: To determine the binding affinity of the dehydro-nicardipine metabolite to L-type calcium channels in comparison to nicardipine.

Protocol:

-

Membrane Preparation: Prepare crude membrane fractions from tissues rich in L-type calcium channels, such as rat brain cortex or ventricular muscle. Homogenize the tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer.

-

Binding Assay: Incubate the membrane preparations with a radiolabeled dihydropyridine ligand (e.g., [³H]PN200-110) in the presence of increasing concentrations of either unlabeled nicardipine or the dehydro-nicardipine metabolite.

-

Incubation and Filtration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C). Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: Wash the filters with ice-cold buffer and measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ values (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation. A significantly higher Ki for the dehydro-nicardipine metabolite would indicate lower binding affinity.

In Vitro Vascular Reactivity Studies

Objective: To assess the vasodilatory effect of the dehydro-nicardipine metabolite on isolated arterial rings.

Protocol:

-

Tissue Preparation: Isolate segments of a suitable artery (e.g., rat aorta or mesenteric artery) and cut them into rings of 2-3 mm in width.

-

Organ Bath Setup: Mount the arterial rings in organ baths filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Contraction Induction: Induce a sustained contraction of the arterial rings using a vasoconstrictor agent, such as phenylephrine or potassium chloride (KCl).

-

Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add increasing concentrations of nicardipine or the dehydro-nicardipine metabolite to the organ baths in a cumulative manner.

-

Data Recording and Analysis: Record the changes in isometric tension. Express the relaxation as a percentage of the pre-induced contraction. Plot the concentration-response curves and calculate the EC₅₀ values (the concentration that produces 50% of the maximal relaxation). An inability of the dehydro-nicardipine metabolite to induce relaxation or a very high EC₅₀ would confirm its lack of vasodilatory activity.

Conclusion

The available evidence conclusively indicates that the dehydro-nicardipine metabolite, the major product of nicardipine's oxidative metabolism, is pharmacologically inert. The structural transformation from a dihydropyridine to a pyridine ring abrogates its ability to bind to L-type calcium channels, thereby eliminating the vasodilatory effects that are central to the therapeutic action of the parent drug. For drug development professionals, this understanding is critical as it implies that the therapeutic effect of nicardipine is solely attributable to the parent compound and that the dehydro metabolite does not contribute to either efficacy or potential off-target effects. Future research in this area would benefit from direct comparative studies providing quantitative binding and functional data to further solidify the inactive status of this metabolite.

References

Dehydro nicardipine CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Dehydro nicardipine, a primary metabolite of the calcium channel blocker Nicardipine. This document consolidates essential chemical and physical properties, and outlines its relationship with the parent compound. While detailed pharmacological and pharmacokinetic data on this compound remains limited in publicly available literature, this guide presents the foundational information necessary for researchers and professionals in drug development.

Chemical Identity and Properties

This compound is recognized as a principal pyridine metabolite of Nicardipine. Its core chemical and physical characteristics are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 59875-58-0 | [1][2] |

| Molecular Formula | C₂₆H₂₇N₃O₆ | [1][2] |

| Molecular Weight | 477.51 g/mol | [1] |

| Synonyms | 2-(N-Benzyl-N-methylamino)ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | [2] |

Table 1: Chemical and Physical Properties of this compound.

Metabolic Pathway of Nicardipine to this compound

Nicardipine undergoes extensive metabolism in the liver, primarily through the cytochrome P450 enzyme system, with CYP3A4 being a key enzyme. The formation of this compound involves the aromatization of the dihydropyridine ring of Nicardipine to a pyridine ring.

Synthesis and Experimental Protocols

While specific synthesis protocols for this compound are not extensively detailed in readily available literature, its synthesis would logically follow from the oxidation (aromatization) of Nicardipine. The synthesis of Nicardipine itself is well-documented and typically involves a Hantzsch pyridine synthesis.

General Synthesis Approach for Nicardipine

The synthesis of Nicardipine generally proceeds via the Hantzsch reaction, which involves the condensation of an aldehyde (m-nitrobenzaldehyde), a β-ketoester (ethyl acetoacetate), and a nitrogen donor (ammonia or an ammonium salt)[1]. Variations of this method can be used to introduce the specific side chains of Nicardipine.

Conceptual Experimental Workflow for this compound Synthesis and Analysis

A plausible laboratory workflow for the synthesis and analysis of this compound, based on the available information for Nicardipine and general chemical principles, is outlined below.

Analytical Methodologies

The quantification and identification of this compound in biological matrices would likely employ similar techniques to those used for Nicardipine, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

HPLC and LC-MS Methods for Nicardipine

Several validated HPLC and LC-MS methods have been developed for the determination of Nicardipine in pharmaceutical formulations and biological fluids[2]. These methods typically utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. Detection is commonly performed using UV or mass spectrometry.

Table 2: Representative Chromatographic Conditions for Nicardipine Analysis

| Parameter | Condition | Citation(s) |

| Column | C18 reverse-phase | [2] |

| Mobile Phase | Acetonitrile/water or Methanol/water with a buffer (e.g., formic acid) | [2] |

| Detection | UV (e.g., 235 nm, 254 nm) or Mass Spectrometry (MS) | [2] |

| Flow Rate | Typically 0.5 - 1.5 mL/min | [2] |

| Injection Volume | 10 - 50 µL | [2] |

Note: These conditions for Nicardipine would serve as a starting point for the development and validation of an analytical method for this compound.

Biological Activity and Pharmacokinetics

Detailed studies on the specific biological activity and pharmacokinetic profile of this compound are not widely reported. As a metabolite, its activity relative to the parent drug, Nicardipine, is a key area for further research. Nicardipine itself is a potent calcium channel blocker with vasodilatory effects[3]. The aromatization of the dihydropyridine ring to a pyridine ring in this compound is expected to significantly alter its pharmacological properties, though the extent of this alteration requires empirical investigation.

Conclusion

This compound is a known metabolite of Nicardipine, characterized by its pyridine ring structure. While its fundamental chemical properties are established, a significant opportunity exists for further research into its synthesis, analytical quantification, biological activity, and pharmacokinetic profile. The information and conceptual frameworks provided in this guide are intended to support and stimulate further investigation by researchers and professionals in the field of drug development and pharmacology.

References

Discovery and Initial Isolation of the Nicardipine Pyridine Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, initial isolation, and characterization of the pyridine metabolite of nicardipine. Nicardipine, a dihydropyridine calcium channel blocker, undergoes extensive metabolism in the body, with one of the key biotransformation pathways being the oxidation of its dihydropyridine ring to a pyridine moiety. This document details the foundational studies that identified this metabolite, outlines the experimental protocols for its isolation and analysis, and presents the supporting quantitative data.

Discovery and Significance

The formation of a pyridine analog as a significant metabolite of nicardipine was first established in human metabolism studies. Early research utilizing radiolabeled nicardipine hydrochloride administered to healthy volunteers revealed that the parent compound is rapidly and extensively metabolized. A substantial portion of the administered radioactivity was recovered in the urine, indicating it as the primary route of excretion for the drug's metabolites[1]. Within the urinary metabolite profile, both 1,4-dihydropyridine and pyridine-based structures were identified. The major metabolites were found to be glucuronide conjugates of hydroxylated derivatives of both the parent nicardipine and its corresponding pyridine form[1]. The pyridine metabolite, often referred to as "pyridine metabolite II," is a key product of this metabolic oxidation.

Metabolic Pathway

The primary metabolic transformation leading to the formation of the pyridine metabolite is the aromatization of the 1,4-dihydropyridine ring of the parent nicardipine molecule. This oxidation reaction is a common metabolic fate for drugs of the dihydropyridine class.

Quantitative Data Summary

The following tables summarize the key quantitative data from early studies on the excretion and analysis of nicardipine and its pyridine metabolite.

Table 1: Excretion of Radioactivity after Oral Administration of [¹⁴C]-Nicardipine HCl (30 mg) in Human Volunteers [1]

| Parameter | Value |

| Route of Excretion | Urine and Feces |

| Favored Route of Excretion | Urine (~60% of dosed radioactivity) |

| Mean Total Recovered Radioactivity | 94.8% |

| Major Urinary Metabolites (0-8h post-dose) | Glucuronide conjugates of hydroxylated nicardipine and its pyridine form (~36% of excreted radioactivity) |

Table 2: Analytical Parameters for the Quantification of Nicardipine and its Pyridine Metabolite II in Human Plasma by HPLC [2]

| Parameter | Nicardipine | Pyridine Metabolite II |

| Extraction Efficiency from Plasma | 77.4% | 81.1% |

| Assay Sensitivity (Limit of Quantification) | 5 ng/mL | 5 ng/mL |

| Linear Concentration Range | 5-150 ng/mL | 5-150 ng/mL |

| Coefficient of Variation (CV%) | ≤ 5% | ≤ 5% |

Experimental Protocols

This section details the methodologies for the initial isolation, identification, and quantification of the nicardipine pyridine metabolite from biological matrices.

Protocol for Initial Isolation and Identification from Urine

This protocol is a representative procedure based on the methods suggested in the literature for the isolation of drug metabolites from urine.

-

Sample Collection and Preparation:

-

Collect urine samples from subjects administered with nicardipine.

-

Pool the collected urine and adjust the pH to approximately 5.0.

-

Add β-glucuronidase/arylsulfatase to hydrolyze any conjugated metabolites and incubate at 37°C for 18 hours.

-

-

Solvent Extraction:

-

Following hydrolysis, adjust the urine pH to 9.0 with a suitable base.

-

Perform liquid-liquid extraction using an organic solvent such as a mixture of diethyl ether and ethyl acetate.

-

Separate the organic layer, which now contains the deconjugated metabolites.

-

Wash the organic extract with a basic aqueous solution to remove acidic components.

-

Back-extract the metabolites into an acidic aqueous solution (e.g., 0.1 M HCl).

-

-

Purification by Preparative Chromatography:

-

Neutralize the acidic extract and concentrate it under reduced pressure.

-

Subject the concentrated extract to preparative Thin Layer Chromatography (TLC) or column chromatography using a silica gel stationary phase.

-

Elute with a suitable solvent system (e.g., a gradient of methanol in chloroform) to separate the different metabolites.

-

Monitor the separation by UV light or by analyzing fractions for radioactivity if a radiolabeled drug was used.

-

-

Structure Elucidation:

-

Collect the fractions corresponding to the putative pyridine metabolite.

-

Analyze the purified compound using spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of the pyridine ring.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

-

Compare the obtained spectra with that of a synthesized reference standard of the nicardipine pyridine analog to confirm its identity.

-

Protocol for Quantitative Analysis in Plasma by HPLC[2]

This protocol is based on the HPLC method developed for the simultaneous determination of nicardipine and its pyridine metabolite in plasma.

-

Sample Preparation and Extraction:

-

To 1 mL of plasma, add an internal standard.

-

Perform an acid-base partitioning for partial purification:

-

Add a suitable buffer and extract with an organic solvent.

-

Separate the organic layer and extract the analytes into an acidic solution.

-

Make the acidic solution basic and re-extract the analytes into an organic solvent.

-

-

Evaporate the final organic layer to dryness and reconstitute the residue in the mobile phase.

-

-

High-Performance Liquid Chromatography (HPLC) Conditions:

-

Column: Reverse-phase column (e.g., C18).

-

Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile/water with additives).

-

Detection: UV detector set at an appropriate wavelength (e.g., 254 nm)[2].

-

Quantification: Calculate the concentrations of nicardipine and its pyridine metabolite by comparing their peak areas to that of the internal standard, using a standard curve.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and identification of the nicardipine pyridine metabolite from a biological matrix.

References

Dehydronicardipine: An Examination of its Role as a Nicardipine Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydronicardipine is recognized primarily as a metabolite of Nicardipine, a potent dihydropyridine calcium channel blocker widely utilized in the management of hypertension and angina.[1][2] While the therapeutic efficacy of Nicardipine is well-established, the specific biological activity and potential therapeutic relevance of its metabolite, Dehydronicardipine, remain largely uncharacterized in publicly available scientific literature. This technical guide synthesizes the current understanding of Dehydronicardipine within the metabolic pathway of Nicardipine and explores the implications of its formation.

Nicardipine undergoes extensive first-pass metabolism in the liver, with Dehydronicardipine being a product of the oxidation of the dihydropyridine ring.[1][3] This metabolic conversion is a critical aspect of Nicardipine's pharmacokinetic profile. However, extensive searches of scientific databases have yielded minimal evidence to suggest that Dehydronicardipine possesses significant independent therapeutic activity comparable to its parent compound. It is largely considered in the context of Nicardipine's elimination pathway.

Data Presentation: Pharmacokinetics of Nicardipine and its Metabolites

Quantitative data specifically detailing the pharmacokinetics of Dehydronicardipine are scarce. The available information is typically presented in the broader context of Nicardipine's metabolism.

| Parameter | Nicardipine | Dehydronicardipine | Reference |

| Metabolic Pathway | Primarily hepatic; oxidation of the dihydropyridine ring. | Formation via oxidation of Nicardipine. | [1][3] |

| Bioavailability (Oral) | Low and variable (approx. 35%) due to extensive first-pass metabolism. | Not applicable (metabolite). | [4] |

| Elimination Half-life | Approximately 2-4 hours for the initial phase. | Data not available. | [5] |

| Primary Route of Excretion | Metabolites excreted in urine and feces. | Excreted as a metabolite of Nicardipine. | [3] |

Experimental Protocols

Protocol 1: In Vitro Metabolism of Nicardipine using Liver Microsomes

Objective: To identify the metabolites of Nicardipine, including Dehydronicardipine, formed by hepatic enzymes.

Methodology:

-

Incubation: Nicardipine is incubated with human or animal liver microsomes in the presence of NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

Reaction Termination: The reaction is stopped at various time points by the addition of a quenching solvent, such as acetonitrile or methanol.

-

Sample Preparation: The samples are centrifuged to pellet the microsomal proteins. The supernatant, containing the parent drug and its metabolites, is collected.

-

Analytical Detection: The supernatant is analyzed using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) to separate and identify Nicardipine and its metabolites based on their retention times and mass-to-charge ratios.[6]

Protocol 2: In Vivo Pharmacokinetic Study of Nicardipine in Animal Models

Objective: To determine the pharmacokinetic profile of Nicardipine and identify its major metabolites in a living organism.

Methodology:

-

Animal Model: A suitable animal model (e.g., rats, dogs) is selected.

-

Drug Administration: A defined dose of Nicardipine is administered to the animals, typically via oral gavage or intravenous injection.

-

Sample Collection: Blood samples are collected at predetermined time points post-administration. Urine and feces may also be collected over a specified period.

-

Sample Processing: Plasma is separated from the blood samples. Urine and fecal samples are homogenized.

-

Extraction: Nicardipine and its metabolites are extracted from the biological matrices using liquid-liquid extraction or solid-phase extraction techniques.

-

Quantification: The concentrations of Nicardipine and its metabolites, including Dehydronicardipine, in the extracts are quantified using a validated analytical method, such as LC-MS/MS.[7]

Visualization of Metabolic Pathway

The metabolic conversion of Nicardipine to Dehydronicardipine is a key step in its biotransformation.

Conclusion

The current body of scientific evidence strongly indicates that Dehydronicardipine is a product of Nicardipine metabolism, resulting from the oxidation of the dihydropyridine ring. While this metabolic step is crucial for the clearance of Nicardipine, there is a notable absence of data to support any significant, independent therapeutic relevance of Dehydronicardipine itself. Future research could potentially explore the pharmacological activity of isolated Dehydronicardipine to definitively characterize its biological effects. However, based on the available literature, its role appears to be confined to that of a metabolite in the pharmacokinetic pathway of its parent compound, Nicardipine. Therefore, for drug development professionals, the focus remains appropriately on the pharmacology and therapeutic applications of Nicardipine.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Nicardipine - Wikipedia [en.wikipedia.org]

- 3. The metabolism of nicardipine hydrochloride in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The metabolism and pharmacokinetics of nicardipine hydrochloride in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative pharmacokinetics of nicardipine hydrochloride, a new vasodilator, in various species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microdose clinical trial: quantitative determination of nicardipine and prediction of metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for the Quantification of Dehydro Nicardipine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydro nicardipine is the primary pyridine metabolite of nicardipine, a dihydropyridine calcium channel blocker used in the management of hypertension and angina. The quantification of this compound is crucial for pharmacokinetic studies, metabolism research, and for assessing the stability of nicardipine in pharmaceutical formulations. These application notes provide detailed protocols for the quantification of this compound using high-performance liquid chromatography (HPLC) with UV detection, a widely accessible and reliable analytical technique. The methods described are applicable for the analysis of this compound in bulk drug substances, pharmaceutical dosage forms, and biological matrices such as plasma.

Analytical Methods Overview

The primary analytical approach for the quantification of this compound involves reversed-phase high-performance liquid chromatography (RP-HPLC). This method separates this compound from its parent drug, nicardipine, and other potential degradation products or endogenous components in a given sample. Detection is typically achieved using ultraviolet (UV) spectrophotometry. For higher sensitivity and selectivity, particularly in complex biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be employed.

Forced degradation studies are instrumental in developing stability-indicating methods that can effectively separate and quantify nicardipine from its degradation products, including this compound[1][2]. These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, and photolysis to generate the degradants.

A key method for the simultaneous determination of nicardipine and its pyridine metabolite (this compound) in human plasma utilizes RP-HPLC with UV detection[3]. This method has been validated and shown to be suitable for pharmacokinetic studies[3].

Quantitative Data Summary

The following tables summarize the quantitative data from various validated HPLC methods for the quantification of nicardipine and, where specified, its pyridine metabolite, this compound.

Table 1: HPLC Method Parameters for Nicardipine and this compound Analysis

| Parameter | Method 1: Simultaneous Determination in Plasma[3] | Method 2: Stability-Indicating Assay[2] |

| Analyte(s) | Nicardipine and this compound | Nicardipine and degradation products |

| Chromatographic Column | Reverse-phase column | C18 column |

| Mobile Phase | Not specified in abstract | Acetonitrile-ammonium acetate (100 mM) (70:30, v/v) |

| Detection Wavelength | 254 nm | 237 nm |

| Internal Standard | Not specified in abstract | Not specified |

Table 2: Validation Parameters for Nicardipine and this compound Quantification

| Parameter | Method 1: Simultaneous Determination in Plasma[3] | Method 2: Stability-Indicating Assay[2] |

| Linearity Range | 5 - 150 ng/mL (for both compounds) | 0.3 - 100 µg/mL (for nicardipine) |

| Limit of Detection (LOD) | 5 ng/mL (for both compounds) | 130 ng/mL (for nicardipine) |

| Limit of Quantification (LOQ) | Not specified | 393 ng/mL (for nicardipine) |

| Extraction Efficiency | Nicardipine: 77.4%; this compound: 81.1% | Not applicable |

| Precision (CV%) | ≤ 5% | Not specified |

| Accuracy (Recovery %) | Not specified in abstract | 99.5 - 100.6% (for nicardipine) |

Experimental Protocols

Protocol 1: Simultaneous Determination of Nicardipine and this compound in Human Plasma by HPLC-UV

This protocol is based on a validated method for the simultaneous quantification of nicardipine and its pyridine metabolite II (this compound) in human plasma[3].

1. Materials and Reagents:

-

Nicardipine reference standard

-

This compound reference standard

-

Internal standard (if available)

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Other reagents for acid-base partitioning (e.g., hydrochloric acid, sodium hydroxide, extraction solvent)

-

Human plasma (drug-free)

2. Sample Preparation (Plasma Extraction):

-

To 1 mL of human plasma in a centrifuge tube, add the internal standard.

-

Perform an acid-base partitioning extraction. This typically involves:

-

Acidification of the plasma to protonate the analytes.

-

Extraction with an organic solvent.

-

Back-extraction into an aqueous acidic solution.

-

Basification of the aqueous layer.

-

Final extraction into an organic solvent.

-

-

Evaporate the final organic extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase.

3. HPLC-UV Analysis:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The exact composition should be optimized for adequate separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: Typically 20 µL.

-

Detection: UV detection at 254 nm[3].

4. Calibration and Quantification:

-

Prepare a series of calibration standards by spiking drug-free plasma with known concentrations of nicardipine and this compound (e.g., 5, 10, 25, 50, 100, 150 ng/mL)[3].

-

Process the calibration standards using the same sample preparation procedure as the unknown samples.

-

Inject the processed standards and construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.

-

Quantify the amount of nicardipine and this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Stability-Indicating HPLC Method for this compound in Bulk Drug and Formulations

This protocol is adapted from a forced degradation study designed to develop a stability-indicating method for nicardipine[2]. This method can be used to quantify this compound formed as a degradation product.

1. Materials and Reagents:

-

Nicardipine bulk drug or formulation

-

This compound reference standard

-

HPLC-grade acetonitrile

-

Ammonium acetate (analytical grade)

-

HPLC-grade water

-

Hydrochloric acid, sodium hydroxide, and hydrogen peroxide for forced degradation studies.

2. Forced Degradation Sample Preparation (to generate this compound):

-

Alkaline Hydrolysis: Dissolve a known amount of nicardipine in a solution of 0.1 M sodium hydroxide and heat. Nicardipine is known to degrade in alkaline conditions[2].

-

Acid Hydrolysis: Dissolve nicardipine in 0.1 M hydrochloric acid.

-

Oxidative Degradation: Treat a solution of nicardipine with hydrogen peroxide (e.g., 30%).

-

Photolytic Degradation: Expose a solution of nicardipine to UV light.

-

Neutralize the acidic and basic solutions before HPLC analysis.

3. HPLC-UV Analysis:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18, 150 mm x 4.6 mm, 5 µm particle size[2].

-

Mobile Phase: Acetonitrile : 100 mM Ammonium Acetate (70:30, v/v)[2].

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detection at 237 nm[2].

4. Calibration and Quantification:

-

Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., mobile phase).

-

Prepare a series of calibration standards by diluting the stock solution to achieve a concentration range relevant to the expected levels of the degradant.

-

Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

-

Inject the samples from the forced degradation study and quantify the amount of this compound by comparing its peak area to the calibration curve.

Visualizations

References

- 1. [PDF] FORCED DEGRADATION STUDY TO DEVELOP & VALIDATE STABILITY INDICATING RPLC METHOD FOR QUANTIFICATION OF NICARDIPINE HCL IN BULK AND TABLET FORMULATION | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. A high-performance liquid chromatographic method for the simultaneous determination of nicardipine and its pyridine metabolite II in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for HPLC-UV Analysis of Dehydro Nicardipine in Plasma

Introduction

Nicardipine, a dihydropyridine calcium channel blocker, is extensively metabolized in the body, with one of its major metabolites being dehydro nicardipine. This pyridine metabolite is often designated as nicardipine pyridine metabolite II. Monitoring the plasma concentrations of both the parent drug and its metabolites is crucial for pharmacokinetic and drug metabolism studies. This document provides a detailed HPLC-UV method for the simultaneous determination of nicardipine and its primary metabolite, this compound, in plasma samples.

Quantitative Data Summary

The following tables summarize the quantitative data for the HPLC-UV analysis of nicardipine and this compound.

Table 1: Chromatographic and Calibration Data

| Parameter | Nicardipine | This compound (Pyridine Metabolite II) | Reference |

| Retention Time (min) | ~9.0 | Not explicitly stated, but separated from Nicardipine | [1] |

| Linearity Range (ng/mL) | 5 - 150 | 5 - 150 | [2] |

| Correlation Coefficient (r) | > 0.999 | > 0.999 | [2] |

| UV Detection Wavelength (nm) | 254 | 254 | [2] |

Table 2: Method Validation Data

| Parameter | Nicardipine | This compound (Pyridine Metabolite II) | Reference |

| Limit of Detection (LOD) (ng/mL) | 5 | 5 | [2] |

| Limit of Quantification (LOQ) (ng/mL) | 5 | 5 | [2] |

| Extraction Efficiency (%) | 77.4 | 81.1 | [2] |

| Intra-day Precision (%RSD) | ≤ 5 | ≤ 5 | [2] |

| Inter-day Precision (%RSD) | ≤ 5 | ≤ 5 | [2] |

Experimental Protocols

This section details the materials and procedures for the analysis of this compound in plasma.

1. Materials and Reagents

-

Nicardipine Hydrochloride (Reference Standard)

-

This compound (Nicardipine Pyridine Metabolite II) (Reference Standard)

-

Internal Standard (e.g., Nimodipine)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Sodium Phosphate Buffer (0.02 M)

-

Triethylamine

-

Orthophosphoric Acid

-

Water (HPLC Grade)

-

Solid-Phase Extraction (SPE) C18 Cartridges

-

Human Plasma (drug-free)

2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

UV-Vis Detector

-

Autosampler

-

Gradient or Isocratic Pump

-

Column Oven

-

-

Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)

-

Centrifuge

-

Vortex Mixer

-

Nitrogen Evaporator

3. Preparation of Solutions

-

Mobile Phase: A mixture of acetonitrile, 0.02 M sodium phosphate buffer, and methanol (e.g., 45:40:15 v/v/v) with 0.2% triethylamine, adjusted to a specific pH (e.g., 6.1) with orthophosphoric acid, can be used.[3] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.

-

Standard Stock Solutions: Prepare individual stock solutions of nicardipine, this compound, and the internal standard in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the stock solutions with the mobile phase to create calibration standards and quality control samples at various concentrations.

4. Sample Preparation (Solid-Phase Extraction)

Solid-phase extraction (SPE) is a commonly used technique for extracting nicardipine and its metabolites from plasma.[3]

-

Conditioning: Condition a C18 SPE cartridge by passing methanol followed by water.

-

Sample Loading: To 1 mL of plasma, add the internal standard and vortex. Load the plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with water to remove interfering substances.

-

Elution: Elute the analytes (nicardipine and this compound) from the cartridge using an appropriate solvent, such as methanol or acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.

-

Injection: Inject an aliquot of the reconstituted sample into the HPLC system.

5. Chromatographic Conditions

-

Column: C18 reversed-phase column.

-

Mobile Phase: As described in section 3. The exact composition may need to be optimized for best separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

-

UV Detection: 254 nm.[2]

Experimental Workflow Diagram

Caption: Experimental workflow for HPLC-UV analysis of this compound in plasma.

References

- 1. A high-performance liquid chromatographic method for the simultaneous determination of nicardipine and its pyridine metabolite II in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. This compound Hydrochloride | C26H28ClN3O6 | CID 12609737 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocol for the Detection of Dehydro-nicardipine in Urine by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicardipine is a dihydropyridine calcium channel blocker widely used for the treatment of hypertension and angina. The monitoring of its metabolites is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy and safety. Dehydro-nicardipine, the pyridine metabolite of nicardipine, is a significant product of its metabolism. This document provides a detailed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol for the detection and quantification of dehydro-nicardipine in human urine.

The metabolism of nicardipine primarily occurs in the liver, and it is extensively metabolized before excretion.[1] Urinary excretion accounts for a significant portion of the elimination of nicardipine metabolites.[2] Therefore, a validated method for the determination of dehydro-nicardipine in urine is a valuable tool in clinical and pharmacological research.

Experimental Protocols

This section details the methodology for the analysis of dehydro-nicardipine in urine samples, from sample preparation to LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is recommended for the clean-up and concentration of dehydro-nicardipine from the urine matrix.

-

Materials:

-

Mixed-mode cation exchange SPE cartridges

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Ammonium hydroxide

-

Deionized water

-

Internal Standard (IS): A stable isotope-labeled analog of dehydro-nicardipine is recommended for optimal quantification. If unavailable, a structurally similar compound with comparable extraction and ionization properties can be used.

-

-

Procedure:

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

-

To 1 mL of the supernatant, add the internal standard solution.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 2% formic acid in deionized water, followed by 1 mL of methanol.

-

Dry the cartridge under vacuum or nitrogen for 5 minutes.

-

Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

-

Liquid Chromatography

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Gradient Elution:

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 1.0 | 10 |

| 5.0 | 90 |

| 6.0 | 90 |

| 6.1 | 10 |

| 8.0 | 10 |

Mass Spectrometry

-

Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Dehydro-nicardipine Properties:

-

MRM Transitions (Proposed):

-

The precursor ion will be the protonated molecule [M+H]⁺. Based on the molecular weight, this will be m/z 478.5.

-

Product ions would be generated by the fragmentation of the precursor ion. The dehydroaromatization process is a key fragmentation pathway for dipine drugs.

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Dehydro-nicardipine | 478.5 | To be determined empirically | To be optimized |

| Internal Standard | Dependent on IS used | To be determined empirically | To be optimized |

Note: The specific product ions and optimal collision energies need to be determined by infusing a standard solution of dehydro-nicardipine into the mass spectrometer.

Data Presentation

The following table summarizes representative quantitative data from LC-MS/MS methods for the parent drug, nicardipine, in biological matrices. These values can serve as a benchmark for the expected performance of the dehydro-nicardipine method.

| Parameter | Nicardipine in Human Plasma | Reference |

| Linearity Range | 0.05 - 20.0 ng/mL | [4] |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | [4] |

| Intra-day Precision (%RSD) | ≤ 11.1% | [4] |

| Inter-day Precision (%RSD) | ≤ 9.3% | [4] |

| Accuracy (%RE) | ± 4.9% | [4] |

Visualizations

Caption: Workflow for urinary dehydro-nicardipine analysis.

Caption: Key parameters for analytical method validation.

References

Development of a Validated HPLC Assay for Dehydro-nicardipine

Application Note and Protocol

For researchers, scientists, and drug development professionals, this document provides a detailed methodology for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) assay for the quantification of Dehydro-nicardipine, a principal metabolite of the calcium channel blocker, Nicardipine.

Introduction

Nicardipine is a dihydropyridine calcium channel blocker widely used in the treatment of hypertension and angina. It undergoes extensive first-pass metabolism in the liver, primarily through the cytochrome P450 (CYP) enzyme system, with CYP3A4 being a major contributor.[1][2][3] A key metabolic pathway is the oxidation of the dihydropyridine ring of nicardipine to form its pyridine analog, Dehydro-nicardipine.[4] Monitoring the levels of Dehydro-nicardipine is crucial for pharmacokinetic studies, drug metabolism research, and in the development of new drug formulations.

This application note describes a robust and validated RP-HPLC method suitable for the routine analysis of Dehydro-nicardipine in various matrices. The method is based on established analytical principles for nicardipine and its related compounds.[5][6][7][8][9][10]

Signaling Pathway: Metabolism of Nicardipine

The metabolic conversion of Nicardipine to Dehydro-nicardipine is a critical step in its biotransformation. This process, primarily occurring in the liver, involves the enzymatic oxidation of the dihydropyridine ring.

Experimental Protocol

This section details the materials, instrumentation, and procedures for the validated HPLC assay.

Materials and Reagents

-

Dehydro-nicardipine reference standard (purity >98%)

-

Nicardipine hydrochloride reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (AR grade)

-

Orthophosphoric acid (AR grade)

-

Water (HPLC grade)

Instrumentation and Chromatographic Conditions

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of methanol and potassium dihydrogen phosphate buffer (e.g., 70:30 v/v), with the pH of the buffer adjusted to 3.0 using orthophosphoric acid.[5]

-

Detection Wavelength: 236 nm.[5]

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled at 30°C.

Preparation of Standard Solutions

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Dehydro-nicardipine reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-50 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix (e.g., plasma, urine, microsomes). A general procedure for plasma samples is outlined below:

-

Protein Precipitation: To 500 µL of plasma, add 1 mL of acetonitrile.

-

Vortex: Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.

-

Supernatant Collection: Transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.

-

Filtration: Filter through a 0.45 µm syringe filter before injection.